molecular formula C9H7N3O B13488321 5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13488321
M. Wt: 173.17 g/mol
InChI Key: ATDXBFWDLPFLAQ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and other reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the dihydropyridazinone ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • N-(Pyridin-4-yl)pyridin-4-amine
  • 5-(4-Pyridinyl)-1,2,4-triazole derivatives

Uniqueness

5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydropyridazinone ring system differentiates it from other pyridine derivatives, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-pyridin-4-yl-1H-pyridazin-6-one

InChI

InChI=1S/C9H7N3O/c13-9-5-8(6-11-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13)

InChI Key

ATDXBFWDLPFLAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NN=C2

Origin of Product

United States

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